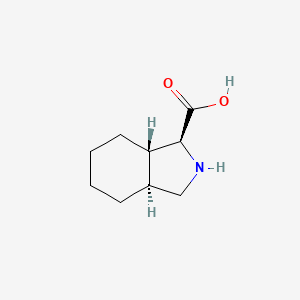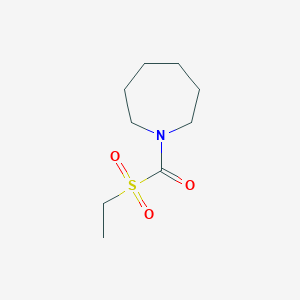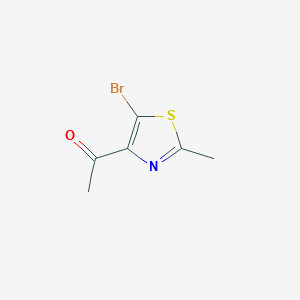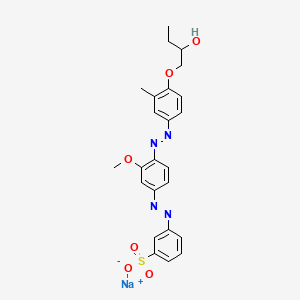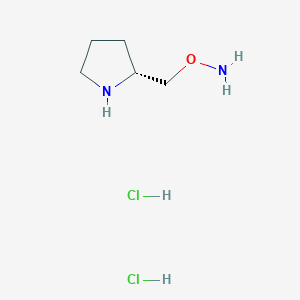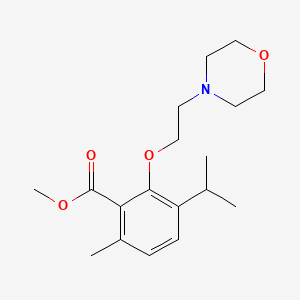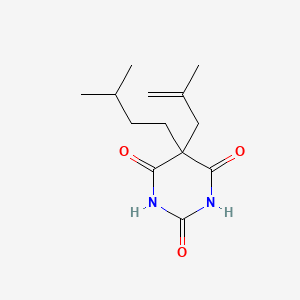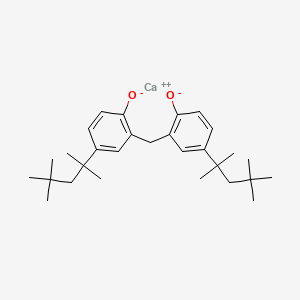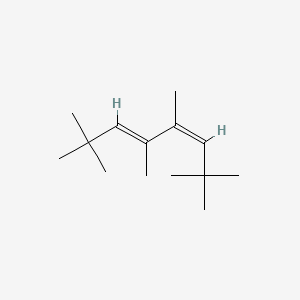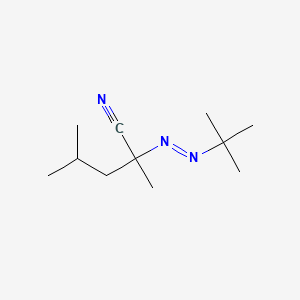
2-((1,1-Dimethylethyl)azo)-2,4-dimethylvaleronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile is an organic compound with the molecular formula C11H21N3. It is characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a nitrile group (C≡N) attached to a dimethylpentane backbone.
Méthodes De Préparation
The synthesis of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions.
Applications De Recherche Scientifique
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile involves its interaction with molecular targets through the diazenyl and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile can be compared with similar compounds such as:
2-tert-butyldiazenyl-2,4-dimethylpentane: Lacks the nitrile group, leading to different reactivity and applications.
2-tert-butyldiazenyl-2,4-dimethylpentanamide: Contains an amide group instead of a nitrile group, affecting its chemical properties and uses.
2-tert-butyldiazenyl-2,4-dimethylpentanol: Features a hydroxyl group, resulting in different solubility and reactivity profiles
Propriétés
Numéro CAS |
55912-18-0 |
|---|---|
Formule moléculaire |
C11H21N3 |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2-(tert-butyldiazenyl)-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C11H21N3/c1-9(2)7-11(6,8-12)14-13-10(3,4)5/h9H,7H2,1-6H3 |
Clé InChI |
HSMAVZYQDXUJLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C#N)N=NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
